(E)-perfluoroprop-1-enyl pivalate
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Overview
Description
2-(Pentafluoropropenyl)pivalate is a chemical compound with the molecular formula C8H9F5O2 and a molecular weight of 232.15. It is known for its unique structure, which includes a pentafluoropropenyl group attached to a pivalate ester. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluoropropenyl)pivalate typically involves the esterification of pivalic acid with a pentafluoropropenyl alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a strong acid resin, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for 2-(Pentafluoropropenyl)pivalate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentafluoropropenyl)pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoropropenyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Pentafluoropropenyl)pivalate is utilized in several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure .
Mechanism of Action
The mechanism of action of 2-(Pentafluoropropenyl)pivalate involves its interaction with various molecular targets. The pentafluoropropenyl group can participate in electrophilic addition reactions, making it a valuable tool in modifying biomolecules. The compound’s fluorinated structure enhances its stability and reactivity, allowing it to interact with specific enzymes and proteins in biochemical pathways .
Comparison with Similar Compounds
- Vinyl pivalate
- 2-(Pentafluoropropenyl)acetate
- 1-(Trifluoromethyl)vinyl acetate
- 1,1,3,3,3-Pentafluoropropene
Comparison: 2-(Pentafluoropropenyl)pivalate stands out due to its unique combination of a pentafluoropropenyl group and a pivalate ester. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms enhances its potential for use in advanced materials and biochemical research .
Properties
Molecular Formula |
C8H9F5O2 |
---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
[(E)-1,2,3,3,3-pentafluoroprop-1-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-5(10)4(9)8(11,12)13/h1-3H3/b5-4- |
InChI Key |
KRVSLQFYZIAIMM-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O/C(=C(/C(F)(F)F)\F)/F |
Canonical SMILES |
CC(C)(C)C(=O)OC(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
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